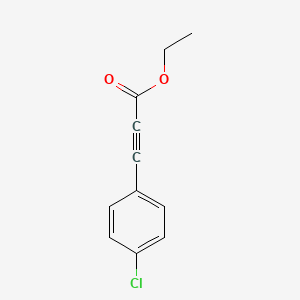










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:15]([O:19][CH2:20][CH3:21])(=[O:18])[C:16]#[CH:17]>O1CCCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:20]([O:19][C:15](=[O:18])[C:16]#[C:17][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH3:21] |f:1.2.3,^1:29,48|
|


|
Name
|
|
|
Quantity
|
120.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
352.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
1.275 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
cuprous iodide
|
|
Quantity
|
3.81 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.02 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting dark brown suspension was stirred for 41 h at 35° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with argon
|
|
Type
|
FILTRATION
|
|
Details
|
filtrated over Hyflo®
|
|
Type
|
WASH
|
|
Details
|
washed with THF (5 L)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
treated with toluene/heptane 1:2 (1.5 L)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h at 45° C. under reduced pressure (250 mbar)
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
|
Type
|
WASH
|
|
Details
|
the residue was washed with further toluene/heptane 1:2 (1.5 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried
|
|
Type
|
CUSTOM
|
|
Details
|
affording 181.64 g (MS m/e: 209.0/211.2 [M+H]+) of a dark brown oil as crude product which
|
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification
|


Reaction Time |
41 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C#CC1=CC=C(C=C1)Cl)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |